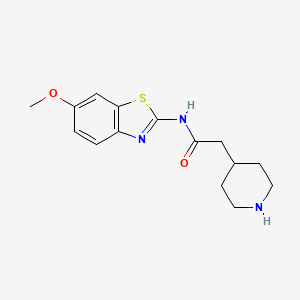
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide, also known as BTA-CI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the thiophene ring system and has been found to exhibit interesting biological properties that make it a promising candidate for various research studies.
Wirkmechanismus
The exact mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide is not yet fully understood. However, it is believed that the compound interacts with metal ions in a chelation process, resulting in the formation of a stable complex. This complex is then able to exhibit strong fluorescence properties, allowing for the detection and quantification of metal ions in various biological samples.
Biochemical and Physiological Effects:
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide has been found to exhibit minimal toxicity in vitro, making it a promising candidate for various biological applications. However, the exact biochemical and physiological effects of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide on living organisms are not yet fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide in lab experiments is its high sensitivity and selectivity for metal ions. This makes it a valuable tool for the detection and quantification of metal ions in various biological samples. However, one of the main limitations of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide is its potential toxicity in vivo, which may limit its use in certain biological applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide. One area of research involves the development of new fluorescent probes based on N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide for the detection of other metal ions. Another area of research involves the use of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide as a potential therapeutic agent for the treatment of various diseases. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide on living organisms.
Synthesemethoden
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide involves the reaction of 2-chloroacetyl chloride with 5-bromothiophene-2-methanol in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide as a fluorescent probe for the detection of metal ions such as copper and zinc. This is due to the fact that N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide contains a thiophene ring system, which has been found to exhibit strong fluorescence properties in the presence of metal ions.
Eigenschaften
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNOS/c8-6-2-1-5(12-6)4-10-7(11)3-9/h1-2H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKACAHFODDWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine](/img/structure/B7576548.png)

![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)
![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)

![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)

![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)
